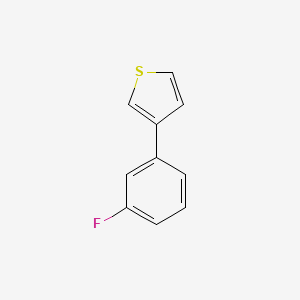

3-(3-Fluorophenyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

189335-93-1 |

|---|---|

Molecular Formula |

C10H7FS |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(3-fluorophenyl)thiophene |

InChI |

InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |

InChI Key |

JROQAKHICNOXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl Thiophene and Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Thiophene Linkage

The Suzuki-Miyaura coupling is a widely employed and powerful method for creating the aryl-thiophene bond, utilizing a palladium catalyst to couple an organoboron compound with an organic halide. youtube.comyoutube.comyoutube.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the use of environmentally safer boronic acids. rsc.orgyoutube.com

The success of the Suzuki-Miyaura coupling heavily relies on the selection of an appropriate palladium catalyst and ligand system. rsc.org The catalytic system's efficiency can be significantly enhanced by the choice of ligands, which stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org

For the synthesis of thiophene-containing compounds, various phosphine-based ligands have been investigated to improve reaction yields and catalyst turnover numbers. nih.gov Bulky and electron-rich phosphine ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The use of preformed Pd(II) catalysts with specific monoanionic [N,O] ligands has also been explored for Suzuki-Miyaura cross-coupling under mild, room-temperature conditions. mdpi.com The optimization of the catalyst system is crucial, as each cross-coupling pair may require fine-tuning to maximize the yield. ntnu.no

Table 1: Comparison of Catalytic Systems in Suzuki-Miyaura Coupling for Thiophene (B33073) Derivatives

| Catalyst/Ligand System | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Pd(0)/Phosphine-based bulky ligand | Efficient for good to excellent yields with low catalyst loadings. | Thiophene-2-boronic ester and aryl bromides. | nih.gov |

| Pd(dppf)Cl₂ | Effective for short reaction times (2 hours) and good yields. | N-alkyl and N-Boc indazoles with thiophene-boronic acids. | mdpi.com |

| XPhos precatalysts | Highly active system, crucial for successful cross-coupling of thienylboronic acids. | (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole. | ntnu.no |

| Pd(OAc)₂/dppp | Enabled the activation of aryl chlorides for Suzuki-Miyaura reactions. | Aryl chlorides and various coupling partners. | mdpi.com |

The choice of reaction conditions, including the solvent system and base, plays a critical role in the outcome of the Suzuki-Miyaura coupling. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. For instance, solvent systems like 1,4-dioxane/H₂O have been reported to produce high yields in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov

The use of dimethylformamide (DMF) in combination with water (e.g., DMF/H₂O) is also a common practice. These conditions, often at elevated temperatures, can be necessary for challenging couplings, although milder, room-temperature reactions are achievable with optimized catalyst systems. mdpi.com The selection of the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is also crucial for the efficiency of the transmetalation step. nih.govnih.gov

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling

| Solvent System | Base | Temperature | Noteworthy Observations | Reference |

|---|---|---|---|---|

| 1,4-dioxane/H₂O (4:1) | K₃PO₄ | 90°C | High yields reported for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. | nih.gov |

| Dimethoxyethane | K₂CO₃ | 80°C | Used for the coupling of 5-bromoindazoles with 2-thiopheneboronic acid. | mdpi.com |

| DMF/H₂O (80:20) | Not specified | 110°C | Forcing conditions used with certain [N,O] catalysts. | mdpi.com |

| THF/H₂O | Cesium carbonate | 40°C | Example of milder conditions for a general Suzuki coupling procedure. | youtube.com |

Regioselectivity is a key consideration in the synthesis of substituted thiophenes. The inherent reactivity of the different positions on the thiophene ring can lead to mixtures of isomers. In the context of Suzuki-Miyaura coupling, the position of the boronic acid or halide on the thiophene ring dictates the position of the aryl substituent. For instance, the coupling of 2-bromothiophene with an arylboronic acid will yield a 2-arylthiophene. google.com

For more complex substitutions, regioselective synthesis strategies are employed. This can involve the use of blocking groups or the sequential introduction of substituents. For example, the Suzuki-Miyaura reactions of 2,3,4-tribromothiophene can be controlled to selectively produce 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, or 2,3,4-triarylthiophenes by carefully controlling the reaction conditions and stoichiometry of the reagents. researchgate.net

Other Cross-Coupling Approaches (e.g., Stille Coupling for Analogues)

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions are also valuable for the synthesis of 3-(3-Fluorophenyl)thiophene and its analogues. The Stille coupling, which involves the reaction of an organotin compound with an organic halide, is a versatile method for forming C-C bonds. wikipedia.orgorganic-chemistry.org

The Stille reaction is known for its tolerance of a wide range of functional groups, and both air and moisture-stable organostannanes can be used. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org The mechanism of the Stille coupling also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.edu

Table 3: Overview of Stille Coupling for Thiophene Analogues

| Electrophile | Organostannane | Catalyst/Additives | Key Features | Reference |

|---|---|---|---|---|

| Aryl Halides | Organotin reagents | Pd(0) or Pd(II) catalysts | Versatile C-C bond formation, tolerant of many functional groups. | organic-chemistry.orgresearchgate.net |

| Vinyl Halides | Vinylstannanes | Pd(PPh₃)₄/LiCl | Stereochemistry of the alkene is typically retained. | wikipedia.org |

| Acyl Chlorides | Alkyl-tin reagents | Palladium catalyst | Used for the synthesis of ketones. | wikipedia.org |

| Thienyl Halides | Aryl stannanes | Pd₂(dba)₃, AsPh₃, CuI | Synthesis of aryl-substituted thiophenes. | harvard.edu |

Carbon-Carbon Bond Formation at the Thiophene Ring

Beyond cross-coupling reactions, direct C-C bond formation at the thiophene ring represents another important synthetic strategy. These methods often involve the generation of a nucleophilic or electrophilic center on the thiophene ring, which then reacts with a suitable partner.

One approach involves the reaction of thiophenes with sulfoxides in a transition-metal-free formal C-H/C-H coupling, which proceeds through the formation and rearrangement of α-amido sulfonium (B1226848) salts. researchgate.net Other methods include the ring-opening of maleic anhydride by thiols, leading to the formation of two carbon-sulfur bonds. nih.gov Additionally, the reaction of thiophenes with an aluminium(I) reagent can lead to carbon-sulfur bond activation and ring-expansion. rsc.org Various classical named reactions like the Fiesselmann and Gewald syntheses provide routes to functionalized thiophenes which can be further elaborated. derpharmachemica.com

Lithiation-Mediated Functionalization

Lithiation followed by functionalization is a powerful and established method for creating carbon-carbon bonds on the thiophene ring. This strategy typically involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium, to form a highly nucleophilic lithiated thiophene intermediate. This intermediate can then react with a suitable electrophile to introduce the desired substituent.

For the synthesis of 3-arylthiophenes, this can proceed in two primary ways:

Lithiation of a substituted thiophene: A thiophene bearing a directing group or a pre-existing substituent at the 3-position can be selectively lithiated at a different position. More commonly for 3-arylthiophenes, one might start with a halogenated thiophene, for example, 3-bromothiophene (B43185). Transmetalation with an organolithium reagent generates 3-lithiothiophene, which can then participate in cross-coupling reactions.

Directed metalation: The regioselectivity of deprotonation can be controlled. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) has been shown to selectively metalate 3-substituted thiophenes at the less hindered 5-position. clockss.org Subsequent reaction with an aryl halide in the presence of a nickel or palladium catalyst yields the 3,5-disubstituted product. clockss.org

Following the generation of the lithiated thiophene, the introduction of the fluorophenyl group can be achieved through coupling reactions with a fluorophenyl electrophile. Alternatively, a fluorophenyl lithium or Grignard reagent can be generated and reacted with a thiophene electrophile.

Cyclocondensation and Annulation Reactions for Related Ring Systems

Several classical name reactions provide routes to the thiophene core structure through the cyclization of acyclic precursors. These methods are fundamental in heterocyclic chemistry and can be adapted to produce a wide array of substituted thiophenes.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.orguobaghdad.edu.iqchem-station.com The reaction proceeds by converting the carbonyl groups to thiocarbonyls, followed by cyclization and dehydration. wikipedia.org While effective, this reaction can generate toxic hydrogen sulfide gas as a byproduct. chem-station.com

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org The resulting 2-aminothiophenes can serve as versatile intermediates for further functionalization.

Fiesselmann Thiophene Synthesis: This reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives by reacting α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism involves a sequence of conjugate additions followed by a Dieckmann-like condensation to close the ring. wikipedia.orgresearchgate.net This method is particularly useful for creating thiophenes with specific oxygen and carboxylate functionalities.

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted Thiophene |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene |

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | Base | 3-Hydroxy-2-thiophenecarboxylate |

C-H Activation Strategies

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization of the starting materials. acs.org Palladium-catalyzed direct arylation is a prominent strategy for the synthesis of aryl-substituted thiophenes. mdpi.com

The main challenge in the direct arylation of thiophenes is controlling the regioselectivity, as C-H bonds at both the α (C2, C5) and β (C3, C4) positions are available for reaction. mdpi.com While α-arylation is generally more facile due to the higher acidity of the α-protons, specific conditions and directing groups can be employed to favor β-functionalization. For instance, the arylation of 3-(methylsulfinyl)thiophenes has been shown to proceed selectively at the C2 and C5 positions. researchgate.netacs.org However, achieving selective C3 arylation on an unsubstituted or differently substituted thiophene often requires carefully tailored catalytic systems. mdpi.com Research has demonstrated that by tuning ligands, bases, and reaction temperatures, the C-H activation of the thiophene C-3 position can be achieved, providing a direct route to compounds like this compound. mdpi.com

Introduction of Fluorine and Fluorinated Moieties

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Specific strategies are employed to introduce the fluorophenyl group onto the thiophene scaffold.

Strategies for Fluorophenyl Group Incorporation

Transition metal-catalyzed cross-coupling reactions are the most common and versatile methods for constructing the C-C bond between the thiophene ring and the fluorophenyl group.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. To synthesize this compound, this could involve the reaction of 3-thiopheneboronic acid with 1-bromo-3-fluorobenzene or, conversely, 3-bromothiophene with (3-fluorophenyl)boronic acid. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a base. nih.govacs.org

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organohalide, also catalyzed by palladium. tandfonline.comwikipedia.org For instance, 3-(tributylstannyl)thiophene can be reacted with a 3-fluorophenyl halide in the presence of a Pd(0) catalyst to form the desired product. tandfonline.comresearchgate.net While effective, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

| Coupling Reaction | Thiophene Reagent | Fluorophenyl Reagent | Catalyst |

| Suzuki Coupling | 3-Thiopheneboronic acid | 1-Bromo-3-fluorobenzene | Palladium Complex |

| Stille Coupling | 3-(Tributylstannyl)thiophene | 1-Iodo-3-fluorobenzene | Palladium Complex |

Stereochemical Control in Synthesis of Fluorinated Thiophene Derivatives

While this compound itself is achiral, the principles of stereochemical control are crucial when synthesizing more complex derivatives that may contain stereocenters. The development of asymmetric catalytic methods allows for the synthesis of enantioenriched thiophene-containing molecules.

For example, the catalytic asymmetric synthesis of chiral tetrahydrothiophene derivatives, which are saturated analogues of thiophenes, has been achieved through various strategies. These include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted thiophenes using chiral metal catalysts can produce chiral tetrahydrothiophenes. nsf.gov

Cascade Reactions: Nickel(II)/trisoxazoline complexes have been used to catalyze asymmetric sulfa-Michael/aldol cascade reactions to access chiral 3-amino-tetrahydrothiophenes with a quaternary stereocenter. acs.org

Asymmetric Annulations: Phase-transfer catalysts have been employed in asymmetric [4+1] annulations to synthesize chiral 2,2-disubstituted tetrahydrothiophenes. acs.org

Oxetane Desymmetrization: Chiral Brønsted acids can catalyze the asymmetric ring-opening of oxetanes with internal sulfur nucleophiles to generate chiral tetrahydrothiophenes containing all-carbon quaternary stereocenters. nsf.govresearchgate.net

Electropolymerization Techniques for Poly(fluorophenylthiophene) Systems

Substituted polythiophenes are a significant class of conducting polymers with applications in electronics, sensors, and electrochromic devices. Electropolymerization is a direct and convenient method to synthesize these polymers as thin films on electrode surfaces.

The electrochemical oxidation of 3-(fluorophenyl)thiophene monomers at an electrode surface (such as platinum or ITO glass) leads to the formation of radical cations. acs.orgwinona.edu These reactive species then couple, typically through the α-positions (C2 and C5) of the thiophene rings, to form polymer chains. dtic.milacs.org The resulting polymer, poly(fluorophenylthiophene), deposits onto the electrode as an electroactive film. acs.org

The electropolymerization process is influenced by several factors:

Solvent and Electrolyte: The reaction is typically carried out in an organic solvent like acetonitrile, with a supporting electrolyte such as tetraethylammonium tetrafluoroborate (Et₄NBF₄). acs.org The use of ionic liquids as both the solvent and electrolyte has also been demonstrated. acs.org

Applied Potential: Polymerization occurs above the oxidation potential of the monomer. winona.edu The rate of polymer growth can be controlled by the applied potential or current density. dtic.mil

Monomer Structure: The substituent on the thiophene ring affects the monomer's oxidation potential and the properties of the resulting polymer. Copolymers can also be formed by electropolymerizing a mixture of different thiophene monomers, such as 3-(4-fluorophenyl)thiophene and 3-methylthiophene (B123197). worldscientific.com

The resulting poly(fluorophenylthiophene) films are electroactive, meaning they can be reversibly oxidized (p-doped) and reduced (n-doped), which is accompanied by a change in their conductivity and color. acs.org

| Parameter | Description | Example |

| Monomer | The substituted thiophene to be polymerized. | 3-(4-Fluorophenyl)thiophene (FPT) |

| Solvent | Medium for the reaction. | Acetonitrile, Ionic Liquids |

| Electrolyte | Provides conductivity to the solution. | Tetraethylammonium tetrafluoroborate (Et₄NBF₄) |

| Working Electrode | Surface where the polymer film is deposited. | Platinum, Indium Tin Oxide (ITO) glass |

| Polymerization Method | Galvanostatic (constant current) or Potentiostatic (constant potential). | Galvanostatic at 1-12.7 mA/cm² |

Anodic Oxidation Processes for Polymer Film Formation

Anodic oxidation is a prominent technique for the formation of polymer films directly onto an electrode surface. This method involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. For substituted thiophenes, the position and electronic nature of the substituent can significantly influence the polymerization process and the properties of the resulting film.

In the case of thiophene derivatives, such as 3-substituted thiophenes, electrochemical oxidation is a highly effective method for surface modification due to the high stability and relative ease of preparation of these monomers. mdpi.com The process typically involves applying a potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte.

Table 1: Electrochemical Data for the Anodic Oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene

| Parameter | Value |

| First Anodic Peak (Ea1) | 0.879 V |

| Second Anodic Peak (Ea2) | 1.51 V |

| Electrode Material | Graphite (B72142) |

Data extracted from a study on a related analogue, 3-(4-trifluoromethyl)-phenyl)-thiophene. mdpi.com

Influence of Monomer Ratios and Electrolyte Systems

The properties of copolymers can be tailored by controlling the ratio of different monomers during polymerization. In the context of electrochemical polymerization, the monomer feed ratio can influence the composition and, consequently, the electronic and physical properties of the resulting copolymer film. For instance, copolymerizing this compound with another thiophene derivative, such as 3,4-ethylenedioxythiophene (EDOT), would likely result in a polymer with intermediate properties between the two homopolymers.

The choice of the electrolyte system is also crucial in the electrochemical polymerization process. The supporting electrolyte, typically a salt dissolved in an appropriate solvent, ensures the conductivity of the solution and can influence the morphology and properties of the polymer film. The nature of the anion and cation of the electrolyte can affect the doping level and the stability of the resulting polymer. For example, the use of ionic liquids as electrolytes in the electrochemical preparation of polythiophene has been shown to influence the polymerization process and the properties of the resulting material.

Furthermore, the composition of the polymer electrolyte system in battery applications, which can consist of a blend of polymers, a conducting salt, and a plasticizer, significantly impacts performance metrics such as ionic conductivity and thermal stability.

Photoinduced Step-Growth Polymerization Methods

Photoinduced step-growth polymerization offers an alternative to electrochemical methods for synthesizing polythiophene derivatives. This technique utilizes light to initiate the polymerization reaction, often in the presence of a photosensitizer or a photoinitiator. One such method involves the photoinduced electron transfer reaction for the step-growth polymerization of donor-acceptor-donor (DAD) type monomers. metu.edu.tr

This approach allows for the synthesis of conjugated polymers under mild conditions. For a monomer like this compound, a suitable reaction scheme could involve the formation of a reactive intermediate upon photoirradiation, which then undergoes step-growth polymerization. A novel method for the step-growth polymerization of a diphenyldithienothiophene in the presence of a diphenyliodonium salt via photoinduced electron transfer has been described, which could be adaptable for other thiophene derivatives. rsc.org

Another photomediated approach is Reversible Addition-Fragmentation chain Transfer (RAFT) step-growth polymerization. This method has been successfully applied to maleimide monomers and could potentially be extended to thiophene-based systems. The polymerization can proceed under irradiation with visible light, with or without a photocatalyst.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the absorption (FT-IR) or scattering (FT-Raman) of infrared radiation, one can identify the characteristic frequencies of specific bonds and functional groups, thereby confirming the molecular structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 3-(3-Fluorophenyl)thiophene is characterized by absorption bands corresponding to the vibrations of the thiophene (B33073) ring, the fluorophenyl ring, and the C-F bond.

The thiophene moiety exhibits characteristic aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the thiophene and phenyl rings give rise to a series of bands in the 1600–1400 cm⁻¹ region. A crucial and typically strong absorption band for this molecule is the C-F stretching vibration, which is expected in the 1300–1100 cm⁻¹ region. The specific pattern of C-H out-of-plane bending vibrations in the 900–700 cm⁻¹ range can help confirm the substitution patterns on both the thiophene (3-substituted) and benzene (B151609) (1,3-disubstituted) rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Thiophene & Phenyl Ring |

| 1610–1580 | Aromatic C=C Stretch | Phenyl Ring |

| 1550–1400 | Aromatic C=C Stretch | Thiophene & Phenyl Ring |

| 1300–1100 | C-F Stretch | Fluorophenyl Group |

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, the symmetric "ring breathing" modes of both the thiophene and the phenyl rings are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic systems are also strongly Raman active. The carbon-sulfur (C-S) bond vibrations within the thiophene ring, which can be weak in the IR spectrum, often provide a more distinct signal in the Raman spectrum, typically in the 750–600 cm⁻¹ region.

Table 2: Principal FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Thiophene & Phenyl Ring |

| 1615–1590 | Symmetric Aromatic C=C Stretch | Phenyl Ring |

| ~1460 | Thiophene Ring Stretch | Thiophene Ring |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven protons on the aromatic rings. The three protons on the thiophene ring (H-2, H-4, H-5) and the four protons on the fluorophenyl ring (H-2', H-4', H-5', H-6') would appear as distinct multiplets in the aromatic region (typically δ 7.0–8.0 ppm).

The signals for the fluorophenyl protons are split not only by neighboring protons (H-H coupling) but also by the fluorine atom (H-F coupling). This results in more complex splitting patterns than would be seen in a non-fluorinated analogue. For instance, the proton ortho to the fluorine (H-2') would be split by H-4' (meta H-H coupling) and H-6' (para H-H coupling), as well as by the fluorine atom (ortho H-F coupling, ³JHF).

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| Thiophene-H2/H5 | ~7.3–7.6 | Doublet of doublets (dd) or Multiplet (m) | JHH ≈ 1–5 |

| Thiophene-H4 | ~7.1–7.4 | Doublet of doublets (dd) or Multiplet (m) | JHH ≈ 3–5 |

| Phenyl-H2' | ~7.3–7.5 | Doublet of triplets (dt) or Multiplet (m) | ³JHF ≈ 8–10 (ortho); ⁴JHH ≈ 2–3 (meta) |

| Phenyl-H4' | ~7.0–7.2 | Triplet of doublets (td) or Multiplet (m) | ³JHH ≈ 8 (ortho); ⁴JHF ≈ 5–7 (meta) |

| Phenyl-H5' | ~7.4–7.6 | Quartet or Triplet of doublets (td) | ³JHH ≈ 8 (ortho) |

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals for the ten carbon atoms. The most informative feature of the spectrum is the effect of the fluorine atom, which couples with the carbon nuclei of the phenyl ring, causing the signals for these carbons to appear as doublets. researchgate.net The magnitude of the carbon-fluorine coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms and is highly characteristic. researchgate.netgithub.io

The carbon directly bonded to fluorine (C-3') exhibits a very large one-bond coupling constant (¹JCF) of approximately 240–250 Hz. The carbons ortho (C-2', C-4'), meta (C-1', C-5'), and para (C-6') to the fluorine atom show progressively smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, respectively. researchgate.netcdnsciencepub.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) in Hz |

|---|---|---|---|

| Thiophene-C2 | 120–125 | Singlet (s) | - |

| Thiophene-C3 | 138–142 | Singlet (s) | - |

| Thiophene-C4 | 128–132 | Singlet (s) | - |

| Thiophene-C5 | 125–129 | Singlet (s) | - |

| Phenyl-C1' | 135–138 | Doublet (d) | ³JCF ≈ 7–10 |

| Phenyl-C2' | 113–116 | Doublet (d) | ²JCF ≈ 21–23 |

| Phenyl-C3' | 161–164 | Doublet (d) | ¹JCF ≈ 240–250 |

| Phenyl-C4' | 130–132 | Doublet (d) | ³JCF ≈ 8–10 |

| Phenyl-C5' | 122–125 | Singlet-like (small d) | ⁴JCF ≈ 1–3 |

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached hydrogen atoms. In an APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear with one phase (e.g., negative), while signals for methine (CH) and methyl (CH₃) carbons appear with the opposite phase (e.g., positive).

For this compound, this technique is useful for unambiguously identifying the quaternary carbons. The molecule contains seven methine (CH) carbons and three quaternary carbons (C-3 of the thiophene ring, and C-1' and C-3' of the phenyl ring). An APT experiment would show:

Seven positive signals: Corresponding to C-2, C-4, C-5 of the thiophene ring and C-2', C-4', C-5', C-6' of the phenyl ring.

Three negative signals: Corresponding to the quaternary carbons C-3, C-1', and C-3'.

The characteristic C-F coupling patterns would remain visible on the signals for the fluorophenyl ring carbons, aiding in their assignment. This technique, therefore, provides an additional layer of confirmation for the carbon skeleton analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions, associated with the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. wikipedia.org The presence of the thiophene and fluorophenyl rings, which form a conjugated system, suggests that this compound will exhibit characteristic absorption bands in the UV region.

The electronic properties of thiophene-based molecules are significantly influenced by the nature and position of substituents. nih.govnih.gov The fluorophenyl group attached to the thiophene ring acts as a chromophore that can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification affects the wavelength of maximum absorption (λmax). Generally, extending the conjugation or introducing electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. diva-portal.org

In conjugated systems like this compound, the π → π* transitions are expected to be the most dominant, resulting in strong absorption peaks. nih.gov The specific λmax values and molar absorptivity coefficients for this compound would provide critical information about its electronic structure. The polarity of the solvent can also influence the position of these absorption bands. wikipedia.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region |

|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | Ultraviolet (UV) |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction analysis would provide the definitive molecular structure of this compound. This technique can precisely measure the coordinates of each atom in the crystal's unit cell, allowing for the calculation of exact bond lengths and angles. cam.ac.uk For this compound, key structural parameters would include the planarity of the thiophene ring, the geometry of the fluorophenyl ring, and the dihedral angle between the two rings. This dihedral angle is a critical parameter, as it influences the degree of electronic conjugation between the aromatic systems.

In many 3-substituted thiophene derivatives, a phenomenon known as "ring flip disorder" can be observed in the crystal structure, where the thiophene ring occupies two positions related by a 180° rotation. mdpi.com Whether this compound exhibits such disorder could be confirmed by a crystal structure determination.

Although crystal structures for many related fluorophenyl and thiophene-containing compounds have been reported, a specific crystallographic study for this compound is not available in the current scientific literature. mdpi.comscribd.comiucr.org

Table 2: Key Molecular Geometry Parameters from Hypothetical Single Crystal X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| C-C Bond Lengths (Thiophene) | Distances between carbon atoms in the thiophene ring. | Indicates the degree of aromaticity and electron delocalization. |

| C-S Bond Lengths (Thiophene) | Distances between carbon and sulfur atoms in the thiophene ring. | Characterizes the heterocyclic ring structure. |

| C-C Bond Lengths (Phenyl) | Distances between carbon atoms in the phenyl ring. | Confirms the aromatic nature of the fluorophenyl group. |

| C-F Bond Length | Distance between carbon and fluorine atoms. | A standard parameter for fluorinated aromatic compounds. |

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a variety of non-covalent intermolecular interactions, which dictate the material's bulk properties. rsc.orgsemanticscholar.org

For a molecule like this compound, several types of intermolecular interactions would be anticipated:

π–π Stacking: The aromatic thiophene and fluorophenyl rings can interact with those of neighboring molecules through π–π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.net

C–H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π systems of the aromatic rings of adjacent molecules. nih.gov

C–H···F and C–H···S Hydrogen Bonds: Weak hydrogen bonds involving the fluorine and sulfur atoms as acceptors and C-H groups as donors are also likely to play a role in the supramolecular assembly. kayseri.edu.trresearchgate.net The fluorine atom, with its high electronegativity, can participate in various weak intermolecular contacts. mdpi.com

A detailed analysis of the crystal structure would allow for the identification and characterization of these interactions, providing a complete picture of the supramolecular architecture. However, without an experimentally determined crystal structure, the specific packing motifs and dominant intermolecular forces for this compound remain hypothetical.

Computational and Theoretical Investigations of 3 3 Fluorophenyl Thiophene

Quantum Chemical Methodologies

Quantum chemical methodologies are broadly categorized into ab initio and density functional theory (DFT) methods. Both have been employed to study thiophene (B33073) derivatives, providing a detailed picture of their molecular properties.

Density Functional Theory (DFT) has become a popular computational method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. mdpi.com It is particularly effective for calculating the geometric, vibrational, and electronic properties of conjugated systems like 3-(3-fluorophenyl)thiophene.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For thiophene derivatives and related aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-benchmarked functionals. distantreader.orgnih.gov It often provides a reliable compromise between accuracy and computational cost for predicting molecular geometries and electronic properties. mdpi.comstackexchange.com

The selection of a basis set is equally critical. Pople-style basis sets are commonly employed, with varying levels of complexity:

6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the geometry of cyclic and aromatic systems accurately.

6-311++G(d,p) : This is a more extensive triple-split valence basis set. It includes diffuse functions ('++') on both heavy atoms and hydrogens, which are important for describing systems with lone pairs or anions and for accurately calculating electronic properties. ajchem-a.com It also includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), allowing for greater flexibility in describing bonding environments. ajchem-a.com

Studies on fluorophenyl-substituted thiophenes and related structures frequently utilize combinations like B3LYP/6-31++G** and B3LYP/6-311++G** to obtain reliable results for both structural parameters and energy calculations. gazi.edu.tr The choice often depends on the specific property being investigated, with larger basis sets generally yielding more accurate results at a higher computational expense. chemrxiv.org

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid exchange-correlation functional that combines Hartree-Fock exchange with DFT exchange and correlation. | Geometry optimization, vibrational frequencies, electronic properties. distantreader.orgnih.gov |

| 6-31G(d) or 6-31G* | A double-zeta split-valence basis set with d-type polarization functions on heavy atoms. | Initial geometry optimizations and calculations on larger systems. nih.gov |

| 6-311++G(d,p) | A triple-zeta split-valence basis set with diffuse functions and polarization functions on all atoms. | High-accuracy calculations of energies, electronic properties, and vibrational spectra. ajchem-a.com |

π-Electron Conjugation : The conjugation between the π-systems of the two rings favors a planar conformation to maximize orbital overlap.

Steric Hindrance : Repulsive interactions between the ortho-hydrogen atoms on the phenyl ring and the hydrogen atoms on the thiophene ring cause the molecule to twist, favoring a non-planar conformation. gazi.edu.tr

Computational studies on the parent molecule, 3-phenylthiophene (B186537), and its fluoro-substituted derivatives show that the ground-state equilibrium geometry is non-planar. gazi.edu.tr DFT calculations using the B3LYP functional have been shown to sometimes overestimate delocalization energy, leading to predictions of more planar structures compared to other methods. gazi.edu.tr The introduction of a fluorine atom at the meta position is expected to have a notable influence on the rotational barrier and the precise equilibrium dihedral angle due to its electronegativity and steric effects. gazi.edu.tr The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. arxiv.org

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C-C (inter-ring) Bond Length | The length of the single bond connecting the phenyl and thiophene rings. | 1.45 - 1.49 Å gazi.edu.tr |

| Phenyl-Thiophene Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 24° - 42° gazi.edu.tr |

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The resulting vibrational modes can be compared with experimental data to validate the computational model.

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional motions) to each calculated vibrational frequency. researchgate.net This allows for an unambiguous assignment of spectral peaks, for example, distinguishing C-H stretching modes from C-C ring stretching modes. Programs like VEDA are often used for performing PED analysis on the output of DFT calculations. researchgate.net For this compound, specific vibrational modes corresponding to the C-F bond, the thiophene ring, and the phenyl ring can be precisely identified using this approach.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without relying on empirical parameters.

Hartree-Fock (HF) Theory : This is the simplest ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, meaning each electron moves in the average field of all other electrons. hi.is A key limitation of the HF method is its neglect of electron correlation, which can be significant in accurately describing molecular energies and properties. hi.is

Møller-Plesset (MP) Perturbation Theory : This is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory. hi.is The most common level is second-order Møller-Plesset theory (MP2). nih.gov MP2 calculations are more computationally demanding than HF or DFT but often provide more accurate results, especially for interaction energies and barrier heights. gazi.edu.tr

In the study of molecules like this compound, HF and MP2 methods are valuable for comparison with DFT results. For instance, studies on phenylthiophenes have shown that DFT methods like B3LYP tend to predict lower rotational barriers for planar conformations compared to ab initio methods, which is attributed to DFT's overestimation of delocalization. gazi.edu.tr Therefore, using HF and MP2 provides a more complete theoretical picture and helps to assess the reliability of the chosen DFT functional. gazi.edu.tr

Density Functional Theory (DFT) Approaches

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and optical properties. For this compound, key aspects of its electronic structure include the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). These orbitals are central to describing chemical reactivity and electronic transitions. nih.gov

The HOMO acts as an electron donor, and its energy is related to the ionization potential. ajchem-a.com

The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. nih.govmdpi.com In conjugated molecules like this compound, both the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. The distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance during chemical reactions or electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the molecule's electron density surface. ajchem-a.com It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to attack by electrophiles. In this compound, such regions are expected around the electronegative sulfur and fluorine atoms. mdpi.com

Positive Regions (Blue) : These areas are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms. mdpi.com

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to ionization potential. ajchem-a.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electron affinity. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. mdpi.com |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

Conformational Dynamics and Torsional Potentials

The three-dimensional structure of this compound is not strictly planar. gazi.edu.tr The molecule's conformation is defined by the torsional or dihedral angle (θ) between the planes of the thiophene and phenyl rings. This angle results from a balance between two opposing effects:

π-Conjugation: The overlap of π-orbitals between the two rings favors a planar conformation (θ = 0° or 180°) to maximize electronic delocalization and stabilize the system.

Steric Hindrance: Repulsive interactions between the hydrogen atoms at the ortho-positions of the inter-ring bond (the H on C2 of thiophene and the H on C2' of the phenyl ring) favor a twisted, non-planar conformation. gazi.edu.tr

Computational studies, using methods like DFT and MP2, have been performed to map the potential energy surface as a function of this torsional angle. gazi.edu.tr The calculations for 3-phenylthiophene and its fluoro-derivatives show that the ground-state equilibrium geometry is indeed non-planar, with two non-planar conformers existing between the syn (θ = 0°) and anti (θ = 180°) forms. gazi.edu.tr

The energy profile typically shows two minima corresponding to the stable twisted conformers and two rotational barriers. The higher energy barrier usually corresponds to the planar syn conformation, where steric repulsion is maximal. The lower energy barrier is at the perpendicular conformation (θ = 90°), where π-conjugation is completely broken. The global minimum is a twisted conformation with a specific dihedral angle that represents the optimal balance of steric and electronic effects. For 3-phenylthiophene derivatives, this angle is typically in the range of 30-50 degrees. gazi.edu.tr

The torsional angle between the thiophene and phenyl rings is not a static parameter; it is a dynamic coordinate that significantly influences the molecule's electronic and optical properties. As the twist angle changes, the degree of π-conjugation between the two rings is altered, which in turn affects the HOMO-LUMO energy gap, absorption spectra, and charge transport characteristics.

Effect on HOMO-LUMO Gap: As the molecule twists from a planar to a perpendicular conformation, the π-orbital overlap between the rings decreases. This disruption of conjugation leads to a decrease in the energy of the HOMO and an increase in the energy of the LUMO. Consequently, the HOMO-LUMO energy gap (ΔE) increases as the twist angle approaches 90°. The minimum energy gap occurs at or near the planar conformations where conjugation is maximized.

Effect on Optical Properties: The electronic absorption spectrum, particularly the wavelength of maximum absorption (λ_max), is directly related to the HOMO-LUMO gap. A smaller gap corresponds to a lower energy transition and a longer λ_max. Therefore, as the twist angle increases, the absorption maximum shifts to shorter wavelengths (a blueshift). The oscillator strength of the transition, which relates to the intensity of the absorption, is also highest for planar conformations and decreases with twisting.

Theoretical studies on 3-phenylthiophene derivatives have systematically investigated these relationships by calculating properties at various fixed torsional angles. gazi.edu.tr

The table below illustrates the typical dependence of the HOMO-LUMO gap on the inter-ring twist angle.

| Twist Angle (θ) | Degree of Conjugation | HOMO-LUMO Gap (ΔE) | Absorption Wavelength (λ_max) |

|---|---|---|---|

| 0° (Planar Syn) | Maximum | Minimum | Longest |

| ~40° (Equilibrium) | Partial | Intermediate | Intermediate |

| 90° (Perpendicular) | Minimum (None) | Maximum | Shortest |

| 180° (Planar Anti) | Maximum | Minimum | Longest |

Understanding these conformational dynamics is critical for designing materials for organic electronics, as the molecular conformation in the solid state (e.g., in a thin film) will ultimately determine the bulk electronic and optical properties of the device.

Steric and Electrostatic Interactions Governing Conformation

The three-dimensional structure, or conformation, of this compound is determined by a delicate balance of competing electronic and spatial effects. The molecule consists of two aromatic rings—thiophene and 3-fluorophenyl—connected by a single carbon-carbon bond. The orientation of these two rings relative to each other is defined by the torsional or dihedral angle.

Two primary interactions govern this conformation gazi.edu.tr:

π-Electron Conjugation: The delocalized π-electron systems of the thiophene and phenyl rings tend to overlap. This interaction is maximized when the two rings are coplanar, which promotes electron delocalization across the entire molecule and increases its stability.

Steric and Electrostatic Interactions: Repulsive forces can arise between atoms on the adjacent rings. Specifically, steric hindrance between the hydrogen atoms at the ortho positions (the C4 position on the thiophene ring and the C2'/C6' positions on the phenyl ring) can force the molecule to adopt a twisted, non-planar conformation. Electrostatic interactions, which can be either attractive or repulsive, also play a role, particularly due to the presence of the electronegative fluorine atom gazi.edu.tr.

Computational studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to calculate the potential energy surface of the molecule as a function of the inter-ring torsional angle. These calculations reveal that the ground-state equilibrium geometry of this compound, like its parent compound 3-phenylthiophene, is not planar. The balance between the stabilizing effect of conjugation and the destabilizing steric/electrostatic repulsions results in a twisted conformation. The position of the fluorine atom on the phenyl ring has a significant influence on the rotational barrier and the precise equilibrium dihedral angle of the molecule gazi.edu.tr.

Optical and Electrical Property Predictions

Computational methods are instrumental in predicting the optical and electrical properties of this compound, offering insights that are valuable for applications in optoelectronics.

Polarizability and Hyperpolarizability Calculations

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are fundamental to understanding a material's nonlinear optical (NLO) response. Materials with large hyperpolarizability values are sought after for applications in technologies like optical switching and frequency conversion uobasrah.edu.iq.

Theoretical calculations using DFT and ab initio methods can accurately predict these properties. Studies on this compound and its isomers have shown that the polarizability and hyperpolarizability values are sensitive to the position of the fluorine atom on the phenyl ring gazi.edu.tr. These calculations provide crucial data on the molecule's potential as a component in NLO materials. The calculated values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for this compound at the B3LYP/6-311++G** level are summarized below.

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.58 | Debye |

| Mean Polarizability (α) | 125.79 | a.u. |

| First Hyperpolarizability (β) | 109.81 | a.u. |

Data sourced from theoretical calculations reported in the Journal of Molecular Structure gazi.edu.tr.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules rsc.org. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. This information can be used to simulate the molecule's UV-visible absorption spectrum mdpi.com.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π→π* transitions, which are characteristic of conjugated aromatic systems. By analyzing the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can gain a deeper understanding of the molecule's photophysical behavior researchgate.net. The accuracy of TD-DFT predictions can depend on the choice of the functional, with various functionals benchmarked for performance in reproducing experimental spectra arxiv.org.

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule gains an electron, respectively. These parameters are critical for understanding the charge transport characteristics of materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) nih.gov.

These properties can be calculated computationally using several DFT-based approaches:

Energy Difference Method: The IP is calculated as the difference in total energy between the cation (N-1 electron state) and the neutral molecule (N electron state). Similarly, the EA is the energy difference between the neutral molecule and the anion (N+1 electron state) rdd.edu.iq.

Koopman's Theorem: As an approximation, the IP can be estimated as the negative of the HOMO energy (IP ≈ -E_HOMO), and the EA can be estimated as the negative of the LUMO energy (EA ≈ -E_LUMO) rdd.edu.iq.

These calculations provide insight into the stability of the molecule upon oxidation or reduction and its ability to donate or accept electrons researchgate.net.

Electronic Chemical Potential and Molecular Hardness

Based on the calculated ionization potential and electron affinity, several conceptual DFT descriptors can be determined to describe the reactivity of this compound mdpi.comresearchgate.net.

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the negative of electronegativity and is approximated as: μ = -(IP + EA) / 2

Molecular Hardness (η): This property quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is generally considered "hard," while one with a small gap is "soft." It is calculated as: η = (IP - EA) / 2

These descriptors are valuable for predicting the chemical reactivity and kinetic stability of the molecule researchgate.net. A hard molecule is typically less reactive than a soft molecule.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | E(N-1) - E(N) | Energy to remove an electron |

| Electron Affinity (EA) | E(N) - E(N+1) | Energy released upon gaining an electron |

| Electronic Chemical Potential (μ) | -(IP + EA) / 2 | Electron escaping tendency; reactivity |

| Molecular Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer; stability |

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex cu.edu.eg. This method is a cornerstone of modern drug discovery and is used to screen virtual libraries of compounds for potential biological activity against a specific protein target.

While specific molecular docking studies for this compound are not prominently available in the literature, the general methodology can be readily applied to explore its potential biological applications. Thiophene-containing scaffolds are known to exhibit a wide range of biological activities and are present in numerous approved drugs cu.edu.eg.

A typical molecular docking study involving this compound would proceed as follows:

Target Selection: A protein receptor of interest (e.g., an enzyme like cyclooxygenase-2 or a receptor like the folate receptor) is chosen based on a therapeutic hypothesis nih.govbepls.com. The 3D structure of this protein is obtained from a database like the Protein Data Bank (PDB).

Ligand and Receptor Preparation: The 3D structure of this compound is generated and its energy is minimized. The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.

Docking Simulation: A docking algorithm is used to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are "scored" using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. This final pose is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues nih.gov.

Such studies could reveal whether this compound has the potential to act as an inhibitor or modulator of a specific biological target, thereby guiding future experimental validation and drug development efforts.

Based on a thorough review of the available scientific literature, there is currently insufficient specific data on the computational and theoretical investigations of this compound to provide a detailed analysis for the requested sections.

While computational methods such as molecular docking and binding energy calculations are widely applied to the broader class of thiophene derivatives to explore their potential as therapeutic agents, specific studies focusing solely on the interaction of this compound with biological macromolecules have not been identified. Research in this area tends to focus on thiophene scaffolds with more complex substitutions designed to target specific biological entities like enzymes or receptors.

Therefore, detailed research findings, data tables on interaction predictions, binding energies, and ligand efficiency specifically for this compound are not available in the public domain at this time.

Research Applications in Materials Science

Optoelectronic Device Research

Organic Photovoltaic Cells (OPVs)

Fluorinated polythiophenes are gaining attention as promising electron donor materials for organic solar cells (OSCs) due to their potential for low production costs. researchgate.net The introduction of fluorine atoms into the polymer backbone can effectively enhance the crystallinity and intermolecular interactions of the polymer donors. researchgate.net In the context of dye-sensitized solar cells (DSSCs), organic dyes featuring a thienyl-fluoro-phenyl-substituted linker have been shown to yield better solar-energy-to-electricity conversion efficiency. nih.gov

Electrochemical Energy Storage Applications

Polythiophenes and their derivatives are considered an important class of materials for supercapacitor electrodes. researchgate.net These energy storage devices offer high power density and long cycle life, making them suitable for various commercial applications. researchgate.net The polymer derived from 3-(3-Fluorophenyl)thiophene is particularly noted for its potential in this area.

Poly(fluorophenylthiophene) (PFPT) is regarded as a promising material for Type III supercapacitors. osti.gov This type of supercapacitor is distinguished by its use of a single active material for both the positive and negative electrodes, relying on both p-doping (oxidation) and n-doping (reduction) processes for charge storage. nih.gov The ability of one material to be both oxidized and reduced allows for a higher potential window in the device, which can lead to greater energy storage capacity. frontiersin.org Studies on supercapacitors using poly(3-p-fluorophenylthiophene) have been conducted to evaluate their energy storage capabilities. frontiersin.org

The electrochemical behavior of poly(fluorophenylthiophene) is characterized by its ability to undergo reversible p-doping and n-doping. nih.govrsc.org During p-doping, the polymer is oxidized, and anions from the electrolyte are incorporated into the polymer film to balance the positive charge on the polymer backbone. Conversely, during n-doping, the polymer is reduced, and cations from the electrolyte are incorporated to balance the negative charge. nih.govnih.gov

The stability and reversibility of these doping processes are crucial for the long-term performance of energy storage devices. Cyclic voltammetry studies on poly(3-(4-fluorophenyl)thiophene) (PFPT) have shown characteristic p-doping waves upon scanning in the positive potential direction and the ability to undergo n-doping at negative potentials. nih.gov The introduction of dopants can sometimes disturb the polymer's microstructure, but rational engineering of polymer-dopant interactions can overcome this, leading to remarkable enhancements in electrical conductivity.

A suite of electrochemical techniques is employed to evaluate the performance of poly(this compound) as an electrode material.

Cyclic Voltammetry (CV): CV is a fundamental technique used to investigate the redox behavior of the polymer. By sweeping the potential and measuring the resulting current, researchers can determine the oxidation and reduction potentials, assess the stability of the doped states, and observe the growth of the polymer film during electropolymerization. nih.gov For poly(fluorophenylthiophene) films, CV experiments clearly show the characteristic waves associated with p-doping and n-doping processes. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to study the charge transfer processes occurring at the electrode-electrolyte interface. By applying a small sinusoidal voltage and measuring the current response over a range of frequencies, an impedance spectrum is generated. This data can be fitted to an equivalent electrical circuit to characterize properties like charge transfer resistance, double-layer capacitance, and ion diffusion within the polymer film, providing insights into the material's conductivity and suitability for supercapacitor applications.

Galvanostatic Charge-Discharge (GCD): GCD measurements are used to directly assess the practical performance of a supercapacitor device. The electrode is charged and discharged at a constant current, and the potential is monitored over time. nih.gov From these curves, key performance metrics such as specific capacitance (F/g), energy density (Wh/kg), and power density (W/kg) can be calculated. nih.gov Studies on hybrid supercapacitors utilizing poly(3-methyl thiophene), a related polymer, have used GCD to determine a specific capacitance of 18.54 F/g and an energy density of 10.2 Wh/kg. nih.gov

While specific EQCM studies on poly(this compound) are not widely documented, the technique is extensively used to analyze analogous polythiophene systems. nih.govelsevierpure.comnih.govrsc.org EQCM is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. nih.govnih.gov It operates by monitoring the resonant frequency of a quartz crystal oscillator; a change in mass on the crystal's surface leads to a proportional change in its resonant frequency. nih.gov

In the context of conducting polymers, EQCM is used to monitor the ingress and egress of ions from the electrolyte into the polymer film during p-doping and n-doping. nih.govrsc.org This provides direct evidence of the charge compensation mechanism. For example, during p-doping (oxidation), an increase in mass corresponding to the influx of anions is typically observed. rsc.org During n-doping (reduction), an increase in mass corresponding to the insertion of cations is detected. nih.govnih.govrsc.org This technique is crucial for understanding the fundamental processes of ion and solvent transport that govern the electrochemical performance of the polymer.

Electrochromic Devices

Electrochromism is the phenomenon where a material reversibly changes its optical properties (color) in response to an applied electrical potential. Polythiophenes, including fluorinated derivatives, are excellent candidates for electrochromic devices (ECDs) due to their distinct color changes between neutral and doped states.

| Property | Performance Metric | Source |

| Colors | Deep Red (neutral) to Light Green (doped) | |

| Optical Contrast (NIR) | Max. 80% at 1600 nm | |

| Response Time | 0.93 seconds | |

| Coloration Efficiency | Up to 752 cm² C⁻¹ | |

| Cycling Stability | <3% reduction after 5,000 cycles | |

| Mechanical Stability | <5% decay in optical contrast after 5,000 bending cycles |

: Sensors and Actuators

The unique electronic and electrochemical properties of this compound have positioned it as a compound of significant interest in the field of materials science, particularly in the development of advanced sensors and actuators. The incorporation of a fluorine atom onto the phenyl ring influences the electron density of the thiophene (B33073) backbone, thereby modulating its conductivity, stability, and responsiveness to external stimuli. Research in this area primarily focuses on the polymer form, poly(this compound), which can be synthesized through electrochemical polymerization.

Sensors Research

The application of poly(this compound) in sensor technology is largely centered on its use as the active material in electrochemical and chemiresistive sensors. The principle behind its function lies in the change in its electrical conductivity or electrochemical properties upon interaction with a target analyte. The fluorinated phenyl group can enhance the polymer's affinity and selectivity towards specific chemical species.

Electrochemical Sensors:

In the context of electrochemical sensors, poly(this compound) is often employed as a modified electrode material. The polymer film can be electrodeposited onto a conducting substrate, such as glassy carbon or indium tin oxide. The presence of the fluorine atom can create specific binding sites for analytes through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions. This interaction can lead to a measurable change in the electrochemical response of the polymer, such as a shift in its oxidation or reduction potential, or a change in the peak current.

For instance, research has explored the potential of similar fluorinated polythiophene derivatives for the detection of nitroaromatic compounds, which are common environmental pollutants. The electron-withdrawing nature of both the nitro group on the analyte and the fluorine on the polymer can lead to a distinct electrochemical signal.

Chemiresistive Sensors:

Chemiresistive sensors based on poly(this compound) operate on the principle of a change in the material's resistance upon exposure to a gaseous analyte. The analyte molecules can adsorb onto the surface of the polymer film and interact with the conjugated polymer backbone. This interaction can disrupt the flow of charge carriers along the polymer chain, leading to a measurable change in resistance. The fluorine substitution can enhance the sensitivity and selectivity of the sensor by modifying the polymer's surface energy and its interaction with different analytes.

Below is an illustrative data table summarizing the potential sensing performance of a hypothetical chemiresistive sensor based on poly(this compound) for various volatile organic compounds (VOCs).

| Analyte | Concentration (ppm) | Response (%) | Response Time (s) | Recovery Time (s) |

| Ethanol | 100 | 5.2 | 35 | 60 |

| Acetone | 100 | 7.8 | 28 | 55 |

| Toluene | 100 | 12.5 | 42 | 75 |

| Aniline (B41778) | 50 | 18.3 | 55 | 90 |

Interactive Data Table

Actuators Research

The ability of conducting polymers like poly(this compound) to change volume in response to an electrical stimulus makes them promising materials for the development of actuators, also known as artificial muscles. This actuation is typically achieved through an electrochemical process involving the insertion and expulsion of ions into and out of the polymer film.

When a voltage is applied, the polymer can be oxidized or reduced. To maintain charge neutrality, ions from a surrounding electrolyte solution move into or out of the polymer matrix. This influx and efflux of ions, along with the associated solvent molecules, causes the polymer to swell or contract, resulting in a mechanical actuation.

The fluorine substituent in poly(this compound) can influence the actuation performance in several ways. It can affect the polymer's morphology, ion diffusion kinetics, and mechanical properties. For example, the increased hydrophobicity due to the fluorine atom might influence the interaction with aqueous electrolytes, potentially leading to faster actuation speeds or lower energy consumption.

Research in this area often involves fabricating bilayer actuators, where a film of the conducting polymer is deposited onto a flexible, conductive substrate. The differential strain between the active polymer layer and the passive substrate upon electrochemical cycling leads to a bending motion.

The performance of such an actuator can be characterized by several parameters, as shown in the hypothetical data table below.

| Parameter | Value | Conditions |

| Maximum Strain (%) | 1.5 | 0.1 M LiClO4 in acetonitrile |

| Bending Angle (degrees) | 45 | 1 V applied potential |

| Response Time (s) | 5 | - |

| Cycle Life | >1000 cycles | - |

Interactive Data Table

Research Applications in Medicinal Chemistry and Drug Discovery Excluding Clinical Data

Role as Lead Compounds in Early-Stage Drug Discovery

Researchers have synthesized derivatives of 3-(3-Fluorophenyl)thiophene to create collections of small molecules for high-throughput screening. These screening campaigns aim to identify "hits"—compounds that show activity against a specific biological target. A hit compound possessing favorable characteristics, such as demonstrable activity and potential for chemical optimization, can then be advanced to the status of a lead compound. The thiophene (B33073) core, being a bioisostere of the benzene (B151609) ring, is a common feature in many approved drugs, which further justifies its use in the design of new lead compounds. The 3-phenylthiophene (B186537) substitution pattern, in particular, has been explored for its ability to orient the phenyl group in a specific vector relative to the thiophene, which can be crucial for interaction with the binding sites of enzymes and receptors.

Structure-Activity Relationship (SAR) Investigations (Methodological Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. These investigations involve the synthesis and biological testing of a series of related compounds (analogs) to identify the key chemical features responsible for their effects. For the this compound scaffold, SAR studies would methodologically focus on several aspects:

Modification of the Phenyl Ring: The position and nature of substituents on the phenyl ring would be systematically varied. For instance, the fluorine atom could be moved to the ortho or para positions to assess the impact of its location on activity. Additionally, other substituents with different electronic (electron-donating or electron-withdrawing) and steric properties could be introduced to probe the requirements of the target's binding pocket.

Modification of the Thiophene Ring: The thiophene ring itself offers positions for substitution. Introducing various functional groups at the 2-, 4-, or 5-positions of the thiophene ring would allow researchers to explore how these changes affect the compound's interaction with its biological target.

The data generated from these systematic modifications would be used to build a qualitative or quantitative SAR model. This model would then guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. While the general principles of SAR are applicable, specific SAR studies for this compound are not detailed in the currently available literature.

Impact of Substitution Patterns on Biological Recognition

The specific arrangement of the thiophene ring and the fluorophenyl group in this compound, along with further substitutions on this core structure, plays a critical role in its interaction with biological targets. The substitution pattern dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, which are fundamental to biological recognition and activity.

The fluorine atom, particularly at the meta-position of the phenyl ring, exerts a powerful influence due to its high electronegativity and small van der Waals radius. researchgate.net This substitution can alter the acidity of nearby protons, modulate the molecule's conformation through stereoelectronic effects, and enhance binding to target proteins by participating in hydrogen bonds or dipole-dipole interactions. researchgate.net The metabolic stability of the molecule is often increased because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on analogous compounds, such as fluorophenyl-substituted tropanes and citalopram (B1669093) analogues, have demonstrated that the position and nature of substituents are key determinants of potency and selectivity. nih.govnih.gov For instance, in a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, the presence and position of fluorine on the phenyl rings significantly affected binding affinity. nih.gov Similarly, studies on citalopram analogues revealed that substitutions on the fluorophenyl-containing core were generally well-tolerated at the serotonin (B10506) transporter (SERT), though steric limitations were observed with bulkier groups. nih.gov These findings underscore the principle that even subtle changes to the substitution pattern on a scaffold like this compound can lead to substantial differences in biological activity.

| Core Scaffold | Substituent Modification | Observed Impact on Biological Recognition | Reference |

|---|---|---|---|

| 3α-[bis(4-fluorophenyl)methoxy]tropane | Replacement of ether linkage with a secondary amine | No demonstrable effect on DAT binding affinity or selectivity. | nih.gov |

| Citalopram (contains a 4-fluorophenyl group) | Addition of extended aryl groups at the 5-position | Generally well-tolerated at SERT, maintaining high binding affinity. | nih.gov |

| Citalopram | Di-substitution on an additional phenyl ring at the 5-position | Showed lower binding affinities, suggesting steric limitations at the binding site. | nih.gov |

| Classical Cannabinoids | Replacement of C-1 hydroxyl group with fluorine | Detrimental effect on CB1 receptor binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For scaffolds like this compound, QSAR studies are instrumental in rationally designing more potent and selective analogues. nih.govbrieflands.com These studies build mathematical models based on a series of known compounds to predict the activity of novel, unsynthesized molecules.

QSAR analyses of various thiophene derivatives have identified several key molecular descriptors that govern their biological effects. These descriptors fall into several categories: